

TRIS-d11: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: TRIS-d11

Cat. No.: B1591442

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An In-depth Technical Guide on the Core Applications and Properties of **TRIS-d11** for Researchers, Scientists, and Drug Development Professionals.

Introduction to TRIS-d11

TRIS-d11, also known as tris(hydroxymethyl-d3)amino-d2-methane, is the deuterated analog of TRIS (tris(hydroxymethyl)aminomethane). In **TRIS-d11**, eleven hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution makes **TRIS-d11** a valuable tool in a range of scientific applications, particularly in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis. Its chemical and physical properties are very similar to that of TRIS, allowing it to be used as a buffer in biological systems without significantly altering pH or biochemical interactions.

Physicochemical Properties

The fundamental properties of **TRIS-d11** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
Chemical Formula	C ₄ D ₁₁ NO ₃ [1]
Molecular Weight	132.20 g/mol [2][3][4]
CAS Number	202656-13-1[1][2][3]
Appearance	White to off-white solid
Melting Point	162-165 °C[1]
Boiling Point	219-220 °C at 10 mm Hg[1]
Isotopic Purity	Typically ≥98 atom % D[5]
Solubility	Soluble in water

Core Applications in Research and Drug Development

The primary utility of **TRIS-d11** stems from the replacement of protons with deuterons. This isotopic labeling provides distinct advantages in analytical and metabolic studies.

Biomolecular NMR Spectroscopy

In ¹H NMR spectroscopy, the signals from protons in the solvent or buffer can overwhelm the signals from the analyte, especially at low concentrations. Using a deuterated buffer like **TRIS-d11** minimizes the proton background, thereby significantly enhancing the quality and resolution of the NMR spectra of biological macromolecules such as proteins and nucleic acids. [2] This is crucial for studying the structure, dynamics, and interactions of these molecules.

Internal Standard for LC-MS/MS

TRIS-d11 is an ideal internal standard for the quantitative analysis of TRIS or other small molecules by LC-MS/MS. As a stable isotope-labeled standard, it exhibits nearly identical chemical and physical properties to its non-deuterated counterpart.[6] This ensures that it co-elutes with the analyte and experiences the same effects from the sample matrix, such as ion suppression or enhancement, leading to more accurate and precise quantification.

Metabolic and Pharmacokinetic Studies

Deuterium labeling can be used to trace the metabolic fate of molecules. While the metabolism of TRIS itself is not extensively studied in terms of enzymatic pathways in humans, deuterated compounds are valuable tools for investigating biotransformation. For example, studies with other deuterated "Tris" compounds, like D15-Tris-BP, have shown that deuteration can alter the metabolic profile, helping to distinguish between different enzymatic pathways, such as those mediated by cytochrome P450 or glutathione S-transferase.^[7] This principle can be applied to study the pharmacokinetics and potential metabolic pathways of TRIS.

Experimental Protocols

Preparation of a Standard TRIS-d11 NMR Buffer

This protocol describes the preparation of a 50 mM **TRIS-d11** buffer at pH 7.4, containing 50 mM NaCl and 10% D₂O.

Materials:

- **TRIS-d11** (MW: 132.20 g/mol)
- Sodium Chloride (NaCl) (MW: 58.44 g/mol)
- Deuterium Oxide (D₂O)
- Ultrapure Water (H₂O)
- 1 M Hydrochloric Acid (HCl)
- Volumetric flasks (10 mL)
- Pipettes
- pH meter

Procedure:

- Prepare a 1 M **TRIS-d11** stock solution:

- Weigh out 0.0661 g of **TRIS-d11**.
- Dissolve the **TRIS-d11** in 500 μ L of D₂O in an Eppendorf tube. This will be used for the final buffer preparation.
- Prepare a 1 M NaCl stock solution:
 - Weigh out 1.461 g of NaCl.
 - Transfer it to a 25 mL volumetric flask and bring the volume to 25 mL with ultrapure water.
- Prepare the final 10 mL NMR buffer:
 - To a 10 mL volumetric flask, add 500 μ L of the 1 M **TRIS-d11** stock solution.
 - Add 500 μ L of the 1 M NaCl stock solution.
 - Add an additional 500 μ L of D₂O to bring the total D₂O volume to 1 mL (for 10% D₂O).
 - Add approximately 8 mL of ultrapure water.
 - Adjust the pH to 7.4 using 1 M HCl.
 - Bring the final volume to 10 mL with ultrapure water and verify the pH.

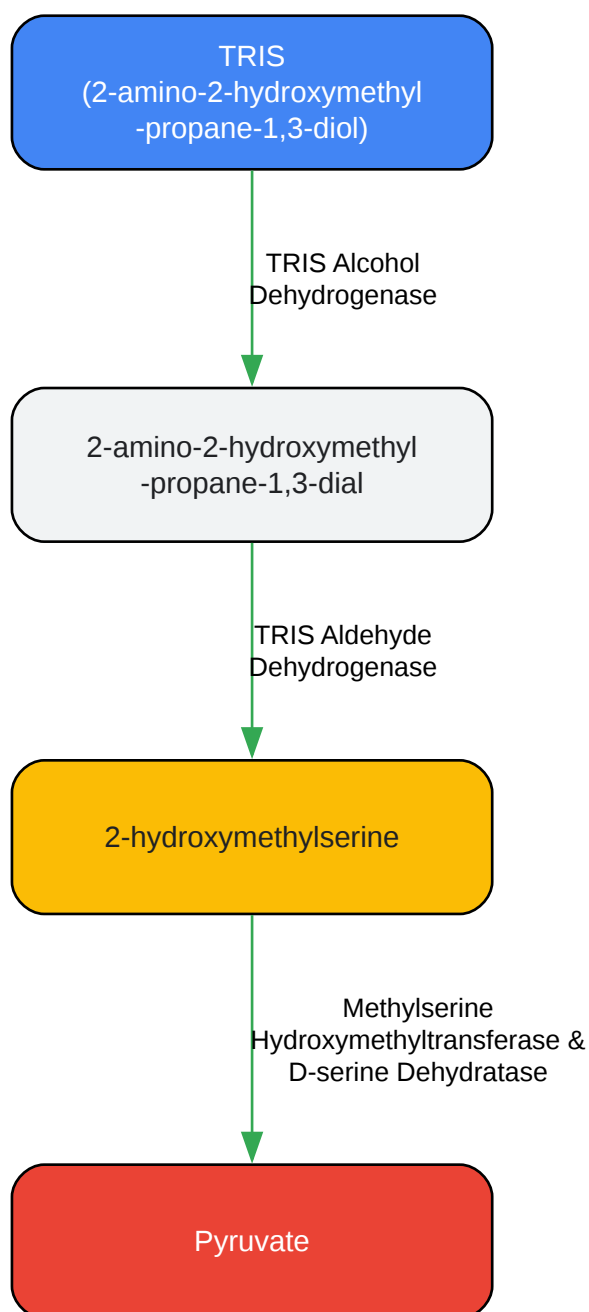
Workflow for Using TRIS-d11 as an Internal Standard in LC-MS/MS

This workflow outlines the key steps for quantifying an analyte in a biological matrix using **TRIS-d11** as an internal standard.

Workflow for quantitative analysis using a deuterated internal standard.

Bacterial Degradation Pathway of TRIS

Recent research has elucidated a bacterial pathway for the degradation of TRIS. This metabolic pathway involves a series of enzymatic steps that convert TRIS into central metabolic intermediates.



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Bacterial catabolic pathway for the degradation of TRIS.

Synthesis of TRIS-d11

The industrial synthesis of TRIS involves the condensation of nitromethane with formaldehyde, followed by hydrogenation. A similar approach can be utilized for the synthesis of **TRIS-d11**, using deuterated starting materials.

*Conceptual synthesis workflow for **TRIS-d11**.*

Conclusion

TRIS-d11 is a powerful and versatile tool for researchers in the fields of biochemistry, molecular biology, and drug development. Its primary applications in enhancing the quality of biomolecular NMR spectra and serving as a reliable internal standard for LC-MS/MS analyses make it an indispensable reagent for accurate structural and quantitative studies. The understanding of its synthesis and the recent discovery of its bacterial degradation pathway further expand the contexts in which this isotopically labeled compound can be utilized and studied.

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References

- 1. biorxiv.org [biorxiv.org]
- 2. Bacteria use a catabolic patchwork pathway of apparently recent origin for degradation of the synthetic buffer compound TRIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacteria use a catabolic patchwork pathway of apparently recent origin for degradation of the synthetic buffer compound TRIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
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